(2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-21-17(16-10-14-4-2-3-5-15(14)22-16)11-19-18(20)7-6-13-8-9-23-12-13/h2-10,12,17H,11H2,1H3,(H,19,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQWUNFPDMLDEK-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CSC=C1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CSC=C1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide , also known as a benzofuran derivative, has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzofuran moiety, which is known for various biological activities.
- A thiophene ring that may contribute to its pharmacological properties.
- An amide functional group, which is often associated with bioactivity in organic compounds.
Structural Formula
The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer activity. For instance, the compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cells (MCF-7) demonstrated that the compound inhibited cell growth by inducing apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, indicating a potential pathway for therapeutic intervention in cancer treatment .
Antimicrobial Activity
The compound has also shown antimicrobial properties against a range of pathogens. Research indicates that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory properties, with results indicating a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models.
Case Study: In Vivo Anti-inflammatory Activity
In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema, suggesting its potential use as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Cytokine Modulation : It modulates the expression of inflammatory cytokines.
- Antioxidant Activity : It may exhibit antioxidant properties that help mitigate oxidative stress.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Enamide Derivatives
Key Observations:
- Aromaticity and Bioactivity : The target compound’s benzofuran and thiophene rings contrast with furan-based analogues (e.g., ). Benzofuran’s extended π-system may improve binding affinity to hydrophobic pockets in enzymes compared to smaller heterocycles.
- Substituent Effects : Methoxy (target) vs. hydroxyl groups () affect solubility and metabolism. Hydroxyl groups increase polarity but may reduce blood-brain barrier penetration.
Pharmacological Implications
While direct activity data for the target compound are lacking, structurally similar compounds exhibit diverse bioactivities:
- Calcium Signaling : (2E)-3-(3,4-dimethoxyphenyl)-N-(2-nitrophenyl)prop-2-enamide () is used in calcium flux studies, indicating utility in neurological research.
- Antimicrobial Potential: Thiophene-containing compounds (e.g., ) often exhibit antimicrobial activity due to sulfur’s electronegativity and interactions with microbial enzymes.
Physicochemical Properties
- Lipophilicity : The methoxy group in the target compound likely increases logP compared to hydroxylated analogues (), favoring membrane permeability.
- Thermal Stability : Thiophene and benzofuran rings may enhance thermal stability relative to aliphatic derivatives (), as seen in melting point trends of related compounds ().
Q & A
Q. What are the standard synthetic routes for preparing (2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of enamide derivatives typically involves a coupling reaction between an acyl chloride and an amine under basic conditions. For example:
- Step 1: Prepare the benzofuran-methoxyethylamine precursor via nucleophilic substitution of 1-benzofuran-2-ylmethanol with 2-methoxyethylamine.
- Step 2: Synthesize the thiophene-acrylate intermediate using a Horner-Wadsworth-Emmons reaction between thiophene-3-carbaldehyde and a phosphonate ester.
- Step 3: Couple the amine and acrylate intermediates via an amidation reaction using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF .
Optimization Strategies:
- Microwave-assisted synthesis (e.g., 100°C, 30 min) improves reaction efficiency and reduces side products .
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity.
- Yield Monitoring: Track reaction progress via TLC or HPLC-MS to identify optimal stopping points .
Q. Table 1: Synthetic Conditions for Enamide Derivatives
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amidation | DCC, DMF, RT, 24h | 65 | 90 | |
| Microwave | 100°C, 30 min | 78 | 95 |
Q. What analytical methodologies are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Resolves co-eluting impurities and confirms molecular weight (e.g., ESI+ mode for [M+H]+ ion detection) .
- Nuclear Magnetic Resonance (NMR): Assign stereochemistry using 2D NOESY to distinguish E/Z isomers. For example, coupling constants (J = 12–16 Hz for trans configuration in prop-2-enamide) .
- X-ray Crystallography: Resolve structural ambiguities (e.g., benzofuran-thiophene dihedral angles) using SHELXL refinement .
Critical Considerations:
- Sample Preparation: For crystallography, grow single crystals via slow evaporation in a 1:1 dichloromethane/methanol mixture .
- Data Contradictions: Cross-validate NMR and LC-MS results with computational methods (e.g., DFT for predicting chemical shifts) .
Advanced Research Questions
Q. How can researchers employ crystallographic techniques to resolve structural ambiguities, particularly when dealing with data contradictions?
Methodological Answer:
- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>99%) and reduce noise .
- Refinement in SHELXL:
- Validation: Cross-check with WinGX/ORTEP for packing diagram visualization and hydrogen-bonding networks .
Case Study:
A related enamide derivative showed conflicting NOE correlations and crystallographic data. Refinement with SHELXL’s PART command resolved disorder in the benzofuran ring, confirming the E-configuration .
Q. In assessing biological activity, what experimental designs are recommended to elucidate mechanisms of action while addressing off-target effects?
Methodological Answer:
- In Vitro Screening:
- Target Identification:
Q. Table 2: Biological Activity of Analogous Compounds
| Compound | MIC (µM) | IC50 (HeLa, µM) | Target |
|---|---|---|---|
| 1j | 0.15 | N/A | Staphylococcal |
| 36a | N/A | 2.3 | Tubulin |
Q. How can researchers address discrepancies in metabolite identification during pharmacokinetic studies?
Methodological Answer:
- Metabolite Profiling: Use high-resolution LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the thiophene ring) .
- Isotopic Labeling: Synthesize a deuterated analog to distinguish endogenous signals from metabolites in plasma/tissue homogenates .
- Data Reconciliation: Compare fragmentation patterns with databases (e.g., METLIN) and validate via synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
